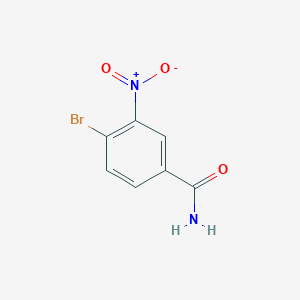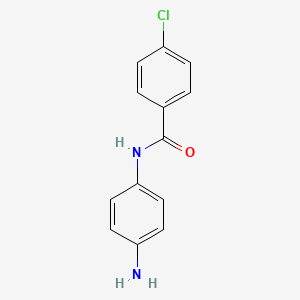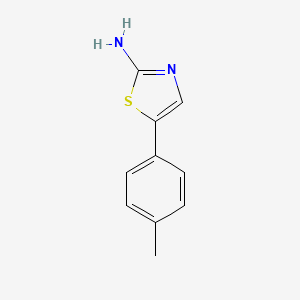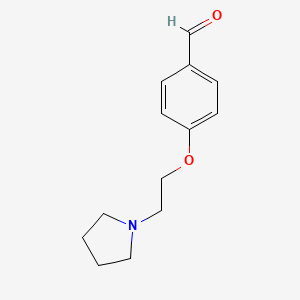
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, involves a high-yield, rapid method that starts from commercially available terephthalaldehyde. The process includes acetal reaction, nucleophilic reaction, and hydrolysis reaction, culminating in a total yield of up to 68.9%. This synthetic pathway highlights the compound's significance as a precursor for anticancer drug development (Zhang et al., 2018).
Molecular Structure Analysis
A study by Zhou et al. (2023) on benzohydrazones derived from 4-pyridinecarboxaldehyde provided insights into the structural characteristics of related compounds. These compounds were characterized using NMR, IR spectroscopy, and X-ray diffraction, offering a foundation for understanding the molecular structure of 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde derivatives and their potential antibacterial activity (Zhou et al., 2023).
Chemical Reactions and Properties
The compound engages in various chemical reactions, including condensation and Diels–Alder reactions, demonstrating its versatility in synthetic chemistry. For instance, its analogues participate in unusual tandem sequences of oxa Diels–Alder reactions, showcasing the compound's reactivity and the potential for creating diverse molecular structures (Khatri & Samant, 2015).
Physical Properties Analysis
The physical properties of compounds related to 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, such as molecular packing and intermolecular interactions, significantly affect their solid-state properties and, by extension, their applicability in various fields, including materials science and drug development (Percino et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards oxidation and participation in complex formation, are crucial for the compound's utility in synthesizing target molecules. For example, its derivatives have shown electrocatalytic activity for oxidation reactions, highlighting their potential in catalysis and organic synthesis (Yi et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
4-(Pyrrolidin-1-ylmethyl)benzaldehyde, a related compound to 4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde, has been identified as a crucial intermediate in the synthesis of small molecule anticancer drugs. It is synthesized from commercially available terephthalaldehyde through a series of reactions including acetal reaction, nucleophilic reaction, and hydrolysis, achieving a high total yield of up to 68.9%. The compound has been used in designing various derivatives that act as small molecule inhibitors, playing a significant role in anticancer drug research, particularly for breast cancer, lymphoma, and colon cancer (Zhang, Cao, Xu, & Wang, 2018).
Stereochemistry and Conformation Studies
In a study focusing on the stereochemistry and conformation, benzaldehyde was added to pyrrolidine enamines, forming unstable ketones that were reduced to stable alcohols. The stereochemistry of these products was verified using X-ray diffraction and other spectroscopic methods, emphasizing the significance of this compound in understanding stereochemical dynamics in organic chemistry (Neszmélyi et al., 1991).
Asymmetric Synthesis
In the realm of asymmetric synthesis, the effects of solvents on the enantioface-differentiating addition of butyllithium to benzaldehyde using a chiral ligand related to pyrrolidine were examined. This study achieved a very high optical purity, indicating the potential of pyrrolidine derivatives in chiral catalysis and asymmetric synthesis (SoaiKenso & MukaiyamaTeruaki, 1978).
Electrochemical Applications
A study on the electrochemical polymerization of pyrrole containing a TEMPO side chain demonstrated its high electrocatalytic activity for benzyl alcohol oxidation. This research provides insights into the applications of pyrrolidine derivatives in electrochemistry, particularly in catalysis and electrochemical transformations (Lu et al., 2014).
Photophysical Properties
4-(9’-Hexylcarbazol-3’-yl)benzaldehyde, another derivative, was synthesized to study its thermal, electrochemical, and optical properties. The research highlighted the importance of electron acceptor and pi-spacer units in exerting intramolecular charge transfer (ICT) characteristics, which are crucial in the development of materials for electronic and photonic applications (Altinolcek et al., 2021).
Direcciones Futuras
The future directions for “4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde” and related compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
Propiedades
IUPAC Name |
4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-11-12-3-5-13(6-4-12)16-10-9-14-7-1-2-8-14/h3-6,11H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPDRNOYMGEXQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359631 | |
| Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Pyrrolidin-1-ylethoxy)benzaldehyde | |
CAS RN |
26116-47-2 | |
| Record name | 4-(2-pyrrolidin-1-ylethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(pyrrolidin-1-yl)ethoxy]benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine](/img/structure/B1268713.png)

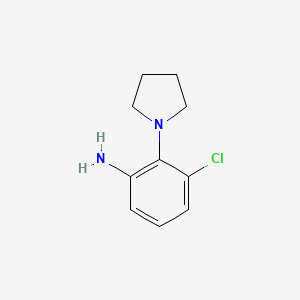

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)
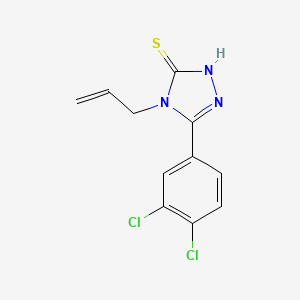
![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)
